![molecular formula C11H15ClF3N B1398848 2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride CAS No. 959139-62-9](/img/structure/B1398848.png)
2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride
Overview
Description
“2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride” is a chemical compound with the CAS Number: 79314-52-6 . It has a molecular weight of 239.67 and its IUPAC name is 2-[3-(trifluoromethyl)phenyl]propylamine hydrochloride .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the free amine was transformed into pexidartinib 8 by reducing amination . In another study, under standard optimized conditions (0.1 MPa of H2, 25 °C, 20 h in γ-valerolactone or in Me-THF), hydrogenation of VI to III resulted in a 100% yield as compound IV remained unchanged in the reaction mixture .Chemical Reactions Analysis
The thermal behavior of a similar compound, fluoxetine hydrochloride, has been studied . In an inert atmosphere, the decomposition took place as two mass loss events with residue of 0.13% at the end of the run . TG-FTIR studies revealed that fluoxetine decomposes after melting, releasing 4-trifluoromethylphenol, methylamine .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The thermal behavior of a similar compound, fluoxetine hydrochloride, has been studied and it was found that the sample melts at 159.6 °C .Scientific Research Applications
Pharmaceutical Research
This compound is part of a class of chemicals that contain the trifluoromethyl group, which is often found in FDA-approved drugs due to its ability to enhance pharmacological activity . It’s used in the synthesis of potential drug molecules, especially those targeting central nervous system disorders, due to its influence on the blood-brain barrier permeability.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Mode of Action
Compounds with a trifluoromethyl group have been found to interact with various targets, leading to a range of pharmacological effects .
Biochemical Pathways
Compounds with a trifluoromethyl group have been found to interact with various biochemical pathways, leading to a range of pharmacological effects .
Result of Action
Compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities .
properties
IUPAC Name |
2-methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N.ClH/c1-10(2,7-15)8-4-3-5-9(6-8)11(12,13)14;/h3-6H,7,15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZJWGCDZPFEMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC(=CC=C1)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726635 | |
Record name | 2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride | |
CAS RN |
959139-62-9 | |
Record name | 2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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